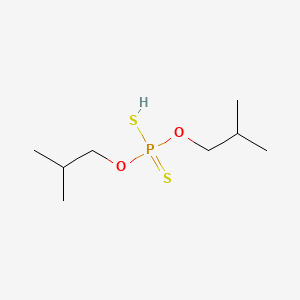

O,O-Diisobutyl hydrogen dithiophosphate

カタログ番号 B8675884

分子量: 242.3 g/mol

InChIキー: SYFIMIPHNTZHIN-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US05437694

Procedure details

Into a four-necked flask equipped with a stirrer, condenser, dropping funnel and thermometer were added 608 g (8.2 moles) of 2-methyl-1-propanol and the contents were heated to 60° C. At that temperature, 444.5 g (2.0 mole) of phosphorus pentasulfide was added portion-wise over a 3-hour period with agitation. After all of the sulfide reactant was introduced, the temperature was raised to 65° C. and held for 3 hours. The evolution of hydrogen sulfide gas was trapped by a caustic scrubber which indicates a substantially complete reaction. The reaction was then allowed to cool to ambient temperature under a nitrogen blanket and the solution was filtered through diatomaceous earth to produce a greenish fluid (927 g) as the desired phosphorodithioic acid.

[Compound]

Name

sulfide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH:2]([CH3:5])[CH2:3][OH:4].[P:6]12([S:18]P3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:7].S>>[CH3:1][CH:2]([CH3:5])[CH2:3][O:4][P:6]([SH:18])(=[S:7])[O:4][CH2:3][CH:2]([CH3:5])[CH3:1]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

608 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(CO)C

|

Step Two

|

Name

|

|

|

Quantity

|

444.5 g

|

|

Type

|

reactant

|

|

Smiles

|

P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3

|

Step Three

[Compound]

|

Name

|

sulfide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a four-necked flask equipped with a stirrer, condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature was raised to 65° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a substantially complete reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to ambient temperature under a nitrogen blanket

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solution was filtered through diatomaceous earth

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |